N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide
Description
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a pyrazole ring, and various functional groups
Properties
Molecular Formula |
C17H17N5O3S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C17H17N5O3S/c1-11-3-5-13(6-4-11)16-12(2)26-17(20-16)19-15(23)7-8-21-10-14(9-18-21)22(24)25/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,23) |
InChI Key |
COUOFEOLTMTBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCN3C=C(C=N3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazines with 1,3-diketones under reflux conditions.
Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: The methyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Concentrated sulfuric acid (H~2~SO~4~) for sulfonation, concentrated nitric acid (HNO~3~) for nitration.
Major Products
Amino derivatives: from the reduction of the nitro group.
Dihydrothiazole derivatives: from the reduction of the thiazole ring.
Nitrated or sulfonated derivatives: from electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit various pharmacological activities due to the presence of the thiazole and pyrazole rings, which are known to interact with biological targets. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazole and pyrazole rings could facilitate binding to active sites of enzymes, while the nitro group might participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but lacks the 5-methyl group on the thiazole ring.
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but lacks the nitro group on the pyrazole ring.
Uniqueness
The unique combination of the thiazole and pyrazole rings, along with the specific functional groups, gives N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
